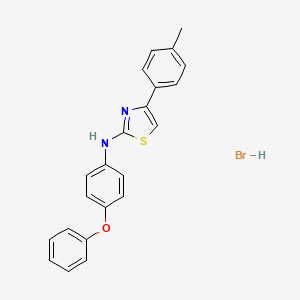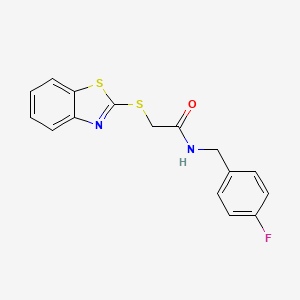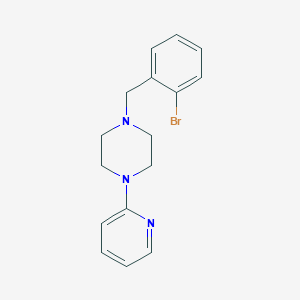![molecular formula C17H21N3O3S B5194357 3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RAC1 GTPase, which plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation.
作用機序
ESI-09 selectively inhibits the RAC1 GTPase, which plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation. RAC1 is activated by various extracellular signals such as growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways such as the MAPK/ERK pathway. ESI-09 inhibits the activation of RAC1 by binding to its effector-binding domain, which prevents its interaction with downstream effectors and inhibits the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, ESI-09 inhibits the migration and invasion of cancer cells by inhibiting the activation of RAC1-mediated signaling pathways. In smooth muscle cells, ESI-09 inhibits the proliferation and migration of cells, which reduces the formation of atherosclerotic plaques. In animal models of Alzheimer's disease, ESI-09 improves cognitive function and reduces neuroinflammation by inhibiting the activation of RAC1-mediated signaling pathways.
実験室実験の利点と制限
ESI-09 has several advantages and limitations for lab experiments. One of the advantages is its specificity for RAC1, which allows for the selective inhibition of RAC1-mediated signaling pathways. This specificity also allows for the identification of downstream effectors of RAC1. However, one of the limitations is its low solubility in aqueous solutions, which can limit its use in certain assays. Another limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
ESI-09 has several potential future directions for research. One future direction is the development of more potent and selective inhibitors of RAC1. Another future direction is the investigation of the role of RAC1 in other diseases such as autoimmune diseases and infectious diseases. Additionally, the development of new drug delivery methods for ESI-09 could improve its efficacy and reduce its potential toxicity. Finally, the investigation of the potential synergistic effects of ESI-09 with other drugs could lead to the development of new combination therapies for various diseases.
合成法
The synthesis of ESI-09 is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzene sulfonamide with ethylamine to form 4-(ethylamino)sulfonyl)aniline. The second step involves the reaction of the resulting compound with 4-formylpyridine to form 4-(4-pyridinylmethyl)-N-(4-sulfamoylphenyl)benzamide. The final step involves the reaction of the resulting compound with 2-bromo-3-(4-(4-pyridinylmethyl)phenyl)propanoic acid to form ESI-09.
科学的研究の応用
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer, ESI-09 has been shown to inhibit the growth and metastasis of various cancer cells by targeting RAC1-mediated signaling pathways. In cardiovascular diseases, ESI-09 has been shown to reduce the formation of atherosclerotic plaques by inhibiting the migration and proliferation of smooth muscle cells. In neurological disorders, ESI-09 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-6-3-14(4-7-16)5-8-17(21)19-13-15-9-11-18-12-10-15/h3-4,6-7,9-12,20H,2,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEGTIHYFFYXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(1-azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5194275.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5194291.png)
![N,N'-bis(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5194302.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5194308.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5194320.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(2-methylphenyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5194324.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5194325.png)


![1-[2-(allyloxy)benzyl]-2-methylpiperidine](/img/structure/B5194345.png)
![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)

![4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenyl 1-naphthoate](/img/structure/B5194402.png)